molecular formula C8H9NO3S B150469 4-(METHYLSULFONAMIDO)BENZALDEHYDE CAS No. 83922-54-7

4-(METHYLSULFONAMIDO)BENZALDEHYDE

Cat. No.: B150469
CAS No.: 83922-54-7
M. Wt: 199.23 g/mol
InChI Key: DANYPOSRRWSVPY-UHFFFAOYSA-N
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Description

4-(METHYLSULFONAMIDO)BENZALDEHYDE, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO3S and its molecular weight is 199.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemoselective N-Acylation Reagents

N-(4-Formylphenyl)methanesulfonamide and its derivatives have been studied for their potential as chemoselective N-acylation reagents. Kondo et al. (2000) explored N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, which are related compounds, for their chemoselectivity in acylation reactions (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Structural Studies in Crystallography

The compound and its derivatives have been subjects of structural studies in crystallography. Dey et al. (2015) conducted a structural study of three nimesulidetriazole derivatives, including compounds similar to N-(4-Formylphenyl)methanesulfonamide, revealing insights into their molecular geometries and intermolecular interactions (Dey et al., 2015).

Pd-catalyzed N-arylation

Methanesulfonamides, which include N-(4-Formylphenyl)methanesulfonamide, have been utilized in Pd-catalyzed N-arylation processes. Rosen et al. (2011) reported a high-yielding Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, highlighting a potential application in chemical synthesis (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Quantum Chemical Studies

N-(4-Formylphenyl)methanesulfonamide derivatives have been investigated in quantum chemical studies. For instance, Sterkhova et al. (2014) examined the conformations and self-association of Trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, providing insights into its molecular behavior and interactions (Sterkhova, Moskalik, & Shainyan, 2014).

NMR and Vibrational Studies

The compound has been a subject of NMR and vibrational studies to understand its molecular properties. Karabacak et al. (2010) conducted a DFT-based study on the molecular conformation, NMR chemical shifts, and vibrational transitions for N-(2-methylphenyl)methanesulfonamide, which is structurally related to N-(4-Formylphenyl)methanesulfonamide (Karabacak, Cinar, & Kurt, 2010).

Synthesis and Characterization

The synthesis and characterization of N-(4-Formylphenyl)methanesulfonamide derivatives have been an area of research. Durgadas et al. (2012) synthesized and characterized N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, revealing the potential for the development of new compounds (Durgadas, Mukkanti, & Pal, 2012).

COX-2 Inhibition Studies

Methanesulfonamide derivatives, including those related to N-(4-Formylphenyl)methanesulfonamide, have been evaluated for their COX-2 inhibition properties. Singh et al. (2004) reported that methanesulfonamide group at position-4 of the C-5-phenyl ring of 1,5-diarylpyrazole showed potent COX-2 inhibitory activity (Singh et al., 2004).

Spectroscopic Analysis

Binkowska et al. (2001) conducted structural and spectroscopic studies of the complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene, a study which contributes to the understanding of similar compounds, including N-(4-Formylphenyl)methanesulfonamide (Binkowska et al., 2001).

Safety and Hazards

N-(4-Formylphenyl)methanesulfonamide is harmful by inhalation, in contact with skin, and if swallowed . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers . Personal precautions include wearing suitable personal protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only in a well-ventilated area .

Properties

IUPAC Name

N-(4-formylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-13(11,12)9-8-4-2-7(6-10)3-5-8/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANYPOSRRWSVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10232810
Record name 4-(Methylsulfonylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10232810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83922-54-7
Record name 4-(Methylsulfonylamino)benzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083922547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Methylsulfonylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10232810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(METHYLSULFONYLAMINO)BENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V28J53B18G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 4-bromobenzaldehyde (0.250 g, 1.40 mmol), methanesulfonamide (0.154 g, 1.62 mmol), copper iodide (0.0510 g, 0.270 mmol), N,N-dimethylglycine (0.0280 g, 0.270 mmol), and potassium phosphate tribasic (0.716 g, 3.38 mmol) in DMF (5.00 mL) was stirred at reflux for 16 hours. The mixture was diluted with EtOAc (50 mL), washed with water (50 mL), and then saturated aqueous LiCl (5 mL). The combined aqueous layers were then back-extracted with EtOAc (50 mL). The organic layers were combined, washed with brine (50 mL), dried over Na2SO4, filtered, and the solvent was removed under reduced pressure, to provide N-(4-formylphenyl)methanesulfonamide (0.161 g, 58%) as a yellow oil.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.154 g
Type
reactant
Reaction Step One
Quantity
0.028 g
Type
reactant
Reaction Step One
Name
potassium phosphate tribasic
Quantity
0.716 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.051 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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